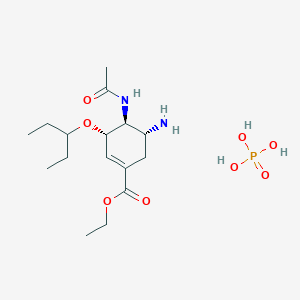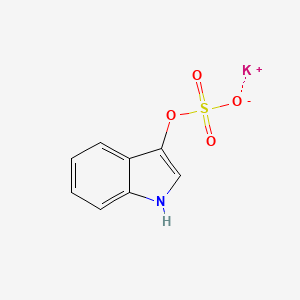
Chromium (II) Chloride Tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium (II) Chloride Tetrahydrate, also known as Chromous Chloride Tetrahydrate, is an inorganic compound with the chemical formula CrCl₂·4H₂O. It is a blue solid that is highly soluble in water, forming bright blue air-sensitive solutions. This compound is primarily used in laboratory settings for the synthesis of other chromium complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromium (II) Chloride Tetrahydrate can be synthesized by reducing Chromium (III) Chloride with hydrogen at elevated temperatures around 500°C: [ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ]
Alternatively, it can be produced through electrolysis. In laboratory settings, reducing agents such as Lithium Aluminium Hydride (LiAlH₄) or zinc can be used to reduce Chromium (III) precursors to Chromium (II) Chloride .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of Chromium (III) Chloride using hydrogen gas at high temperatures. This method ensures a high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Chromium (II) Chloride Tetrahydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to Chromium (III) Chloride.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as oxygen or chlorine can convert Chromium (II) Chloride to Chromium (III) Chloride.
Reduction: Reducing agents like Lithium Aluminium Hydride or zinc are used to produce Chromium (II) Chloride from Chromium (III) precursors.
Substitution: Ligand exchange reactions can occur in the presence of suitable ligands under controlled conditions.
Major Products Formed:
Oxidation: Chromium (III) Chloride (CrCl₃)
Reduction: Chromium (II) Chloride (CrCl₂)
Substitution: Various chromium complexes depending on the ligands used.
Applications De Recherche Scientifique
Chromium (II) Chloride Tetrahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other chromium complexes and in various organic reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain dyes and pigments, as well as in metallurgical processes
Mécanisme D'action
The mechanism of action of Chromium (II) Chloride Tetrahydrate involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. This property is utilized in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Chromium (II) Chloride Tetrahydrate can be compared with other similar compounds such as:
- Chromium (II) Fluoride (CrF₂)
- Chromium (II) Bromide (CrBr₂)
- Chromium (II) Iodide (CrI₂)
Uniqueness: this compound is unique due to its high solubility in water and its ability to form bright blue air-sensitive solutions. This property makes it particularly useful in laboratory settings for the synthesis of other chromium complexes .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Chromium (II) Chloride Tetrahydrate can be achieved through a reduction reaction of Chromium (III) Chloride Hexahydrate.", "Starting Materials": [ "Chromium (III) Chloride Hexahydrate", "Hydrogen gas", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 10 g of Chromium (III) Chloride Hexahydrate in 100 mL of water", "Add 10 mL of concentrated hydrochloric acid to the solution", "Pass hydrogen gas through the solution for 30 minutes to reduce Chromium (III) to Chromium (II)", "Filter the solution to remove any impurities", "Add 4 equivalents of water to the solution to form Chromium (II) Chloride Tetrahydrate", "Allow the solution to cool and crystallize to obtain the product" ] } | |
Numéro CAS |
13931-94-7 |
Formule moléculaire |
CrCl₂·4H₂O |
Poids moléculaire |
194.96 |
Synonymes |
Chromium Chloride Tetrahydrate; Chromium Dichloride Tetrahydrate; Chromous Chloride Tetrahydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)-diphenylmethyl]-9-[(1R,3S,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine](/img/structure/B1146563.png)
![(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di](/img/structure/B1146565.png)




![4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one](/img/structure/B1146578.png)

